Dimethylphosphinic acid
Overview
Description
Synthesis Analysis
The synthesis of dimethylphosphinic acid and related compounds often involves intricate chemical processes. A notable example is the synthesis of high purity nonsymmetric dialkylphosphinic acid extractants, which demonstrates the complexity and precision required in producing such compounds. The synthesis process typically involves the reaction of a phosphorus source with olefins to generate monoalkylphosphinic acid intermediates, further reacting to yield the desired phosphinic acid derivatives (Wang et al., 2017).
Molecular Structure Analysis
The molecular structure of dimethylphosphinic acid has been a subject of extensive study. One significant research focused on the gas-phase structure of its cyclic dimer, determined through electron diffraction. The study revealed intricate details about bond lengths and angles, providing insights into the molecular configuration and the influence of hydrogen bonding on the structure (Khaikin et al., 2003).
Chemical Reactions and Properties
Dimethylphosphinic acid participates in various chemical reactions, highlighting its reactivity and potential utility in different applications. Research has explored its ability to form cyclic trimers in polar aprotic solvents, indicating its propensity to engage in hydrogen bonding and self-association, which are crucial for understanding its behavior in different environments (Mulloyarova et al., 2018).
Physical Properties Analysis
The physical properties of dimethylphosphinic acid and its derivatives, such as solubility, melting point, and boiling point, are essential for its handling and application in various fields. Although specific studies on these properties were not identified in this search, they are typically determined experimentally and are crucial for the practical use of the compound.
Chemical Properties Analysis
The chemical properties of dimethylphosphinic acid, including acidity, basicity, and reactivity with other compounds, are fundamental aspects of its chemistry. For instance, the study on its reactivity with iridium(I) and rhodium(I) complexes underscores its potential in catalysis and the formation of complex compounds, demonstrating its versatility and importance in chemical synthesis (Bennett & Mitchell, 1974).
Scientific Research Applications
Proton Transfer and Structural Analysis : A study by Babin, Prisyazhnyuk, and Ustynyuk (2008) explored the structures of dimers formed by dimethylphosphinic acid. They used density functional theory to show the formation of strong dimeric associates through hydrogen bonds and dipole-dipole interactions. The study also found that proton transfer in these dimers occurs via symmetrical transition states with lower activation barriers than in monomers.
Gas-Phase Molecular Structure : Khaikin et al. (2003) conducted a gas-phase electron diffraction study of the cyclic dimer of dimethylphosphinic acid. They found that the hydrogen bonds in the gas phase are significantly longer than in the solid state, which aligns with the observed strengthening of H-bonds during the transition from gas to solid.
Conformational Mobility and NMR Chemical Shifts : Mulloyarova et al. (2019) studied the conformational mobility and proton transfer in hydrogen-bonded dimers and trimers of dimethylphosphinic acid among other acids. They discovered that 31P NMR chemical shifts are highly sensitive to conformational changes, providing insights into the dynamics of these molecular structures.
Symmetry and Chirality in Cyclic Trimers : A 2018 study by Mulloyarova et al. examined the symmetry and chirality in cyclic trimers of dimethylphosphinic acid. They used NMR to study the stoichiometry and hydrogen bond cooperativity in these structures, revealing significant insights into their molecular geometry and interactions.
Polymer Precursors from Natural Oils : In the field of green chemistry, Furst et al. (2012) investigated the production of polymer precursors, including dimethylphosphinic acid derivatives, from natural oils. This research highlighted the potential of dimethylphosphinic acid in sustainable materials production.
Solvent Activation in Alkylphosphane Iron Complexes : Kohl et al. (2006) explored the reactivity of dimethylphosphinic acid in the context of iron complexes. They found that water can produce dimethylphosphinic acid and protonate the remainder of the complex, leading to unique iron(II) complexes.
Safety And Hazards
properties
IUPAC Name |
dimethylphosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2P/c1-5(2,3)4/h1-2H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNABIZVJCYFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186499 | |
Record name | Dimethylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylphosphinic acid | |
CAS RN |
3283-12-3 | |
Record name | Dimethylphosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3283-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylphosphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphosphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLPHOSPHINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWF42NF4CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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